Enzymatic Selectivity: kcat/Km Preference for NADPH over NADH Exceeds 300-Fold in Key Biosynthetic Reactions
The catalytic efficiency (kcat/Km) of NADPH-dependent enzymes shows extreme preference for NADPH over its analog NADH. This is a primary determinant of cofactor selection in biocatalytic process design. For the enzyme SpHMGR, the kcat/Km for NADPH is 2.4 × 10⁵ M⁻¹ s⁻¹, compared to only 8.6 × 10² M⁻¹ s⁻¹ for NADH, representing a 279-fold difference in catalytic efficiency [1]. A broader class-level inference from the BRENDA database indicates that for many NADP(H)-dependent oxidoreductases (e.g., EC 1.1.1.2), the kcat/Km for NAD+ is 1900-fold lower than that for NADP+, underscoring the non-interchangeability of these cofactors [2].
| Evidence Dimension | Catalytic Efficiency (kcat/Km) Preference |
|---|---|
| Target Compound Data | For SpHMGR: kcat/Km (NADPH) = 2.4 × 10⁵ M⁻¹ s⁻¹; For class-level NADP(H)-dependent enzymes: kcat/Km (NADP+) > kcat/Km (NAD+) |
| Comparator Or Baseline | NADH: kcat/Km = 8.6 × 10² M⁻¹ s⁻¹; NAD+: kcat/Km is 1900-fold lower than NADP+ |
| Quantified Difference | 279-fold higher for NADPH vs. NADH in SpHMGR; 1900-fold preference for NADP+ over NAD+ in class-level enzymes |
| Conditions | SpHMGR assay at 25°C in 50 mM Tris-HCl buffer, pH 7.5, with 100 mM KCl; BRENDA data for EC 1.1.1.2 |
Why This Matters
This quantifies the severe performance penalty when NADH is mistakenly used in an NADPH-dependent system, directly justifying the procurement of NADPH for these applications.
- [1] Miller, B. R., et al. (2017). Table 1. SpHMGR cofactor preference. Biochemistry, 57(5), 654–662. View Source
- [2] BRENDA Enzyme Database. Information on EC 1.1.1.2 - alcohol dehydrogenase (NADP+). Accessed April 23, 2026. View Source
